Ethyl 4-[3,4-(Methylenedioxy)phenyl]-4-oxobutanoate
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Overview
Description
Ethyl 4-[3,4-(Methylenedioxy)phenyl]-4-oxobutanoate is a synthetic cathinone. Synthetic cathinones are derivatives of cathinone, a natural alkaloid found in the shrub Catha edulis . They are part of a larger group of substances known as novel psychoactive substances (NPS), which pose a significant threat to the health and lives of their users .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, hexedrone substitutions within the phenyl ring have resulted in the formation of two derivatives: 4-methylhexedrone formed by substitution at the para position with a methyl group, while the presence of a 3,4-methylenedioxy group resulted in hexylone and its analog, isohexylone, which is distinguished by a branched alkyl side chain .Scientific Research Applications
Synthesis of Novel Ligands
This compound serves as a precursor in the synthesis of novel ligands, such as (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) . These ligands have been used for the significant detection of carcinogenic heavy metal ions like lead (Pb^2+), employing electrochemical methods for sensing .
Electrochemical Sensors
The synthesized ligands from Ethyl 4-[3,4-(Methylenedioxy)phenyl]-4-oxobutanoate can be deposited on electrodes to create sensitive and selective sensors for toxic metal ions . This application is crucial for environmental monitoring and public health safety.
Flavoring Agent Synthesis
Although not directly used as a flavoring agent, derivatives of this compound have been synthesized for potential use as flavoring substances in specific food categories .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3,4-methylenedioxymethamphetamine (mdma), have been shown to interact with the serotonin, dopamine, and norepinephrine transporters .
Mode of Action
For instance, MDMA, a compound with a similar structure, acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) .
Biochemical Pathways
Based on the known effects of similar compounds, it may influence the monoaminergic system, affecting the reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine .
Result of Action
Similar compounds have been shown to have various effects, such as inducing apoptosis and causing cell cycle arrest .
properties
IUPAC Name |
ethyl 4-(1,3-benzodioxol-5-yl)-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-2-16-13(15)6-4-10(14)9-3-5-11-12(7-9)18-8-17-11/h3,5,7H,2,4,6,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZGZVFGRXNSGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC2=C(C=C1)OCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201274098 |
Source
|
Record name | Ethyl γ-oxo-1,3-benzodioxole-5-butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201274098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[3,4-(Methylenedioxy)phenyl]-4-oxobutanoate | |
CAS RN |
951889-25-1 |
Source
|
Record name | Ethyl γ-oxo-1,3-benzodioxole-5-butanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951889-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl γ-oxo-1,3-benzodioxole-5-butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201274098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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